Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate

Descripción

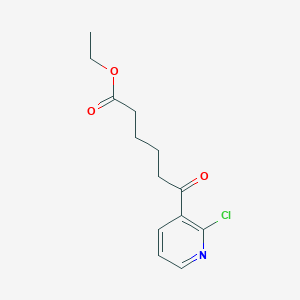

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate is an ester derivative featuring a 6-oxohexanoate backbone substituted with a 2-chloro-3-pyridyl group. This compound is structurally characterized by a pyridine ring with a chlorine atom at the 2-position, which confers unique electronic and steric properties.

Propiedades

IUPAC Name |

ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-12(17)8-4-3-7-11(16)10-6-5-9-15-13(10)14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHICZTWHFSTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641796 | |

| Record name | Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-57-9 | |

| Record name | Ethyl 2-chloro-ε-oxo-3-pyridinehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Ethyl 6-chloro-6-oxohexanoate Intermediate

Method A: Chlorination of Monoethyl Adipate Using Bis(trichloromethyl) Carbonate

- Reaction Scheme: Monoethyl adipate reacts with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst in an organic solvent at 40–100°C for 1–10 hours.

- Catalysts: Organic amines such as N,N-dimethylformamide or tetramethylguanidine.

- Solvents: Aromatic solvents (toluene, benzene), ethers (diisopropyl ether), chlorinated solvents (chloroform, dichloroethane), or mixtures thereof.

- Molar Ratios: Monoethyl adipate : bis(trichloromethyl) carbonate : organic amine = 1 : 0.34–1.0 : 0.01–0.20.

- Post-treatment: Removal of solvent by evaporation under normal or reduced pressure, followed by vacuum distillation at 17 mmHg and 128–130°C to isolate the product.

- Yield and Purity: High yields (~92.5%) and purity (~98.8%) reported.

- Advantages: This method replaces the traditional use of thionyl chloride, reducing hazardous gas emissions (e.g., sulfur dioxide), lowering production costs, and simplifying operation safety.

- Reference Data:

| Parameter | Condition/Value |

|---|---|

| Temperature | 40–100 °C |

| Reaction Time | 1–10 hours |

| Catalyst Type | Organic amines (e.g., DMF) |

| Solvent | Toluene, benzene, ethers, etc. |

| Molar Ratio (Monoethyl adipate : bis(trichloromethyl) carbonate : amine) | 1 : 0.34–1.0 : 0.01–0.20 |

| Yield | ~92.5% |

| Purity | ~98.8% |

| Vacuum Distillation | 17 mmHg, 128–130 °C |

This method is documented in Chinese patents CN101125815A and CN101125815B, highlighting its industrial applicability and environmental benefits.

Method B: Chlorination Using Thionyl Chloride

- Reaction Scheme: Monoethyl adipate is chlorinated with excess thionyl chloride.

- Conditions: Typically conducted under reflux; however, this method generates large amounts of sulfur dioxide gas, which poses environmental and safety challenges.

- Yield: High crude yield (~91%).

- Disadvantages: Handling and disposal of toxic gases, high sealing requirements for equipment, and increased production costs.

- Reference: Journal of the American Chemical Society, 1957, 79, 731; noted in patent literature.

Introduction of the 2-Chloro-3-pyridyl Group

While direct literature on the exact coupling to form ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate is limited in the provided sources, common synthetic strategies in related compounds involve:

- Nucleophilic substitution or coupling reactions between the chloro-substituted hexanoate intermediate and 2-chloro-3-pyridyl derivatives.

- Catalysts and reagents may include bases or transition metal catalysts depending on the coupling method (e.g., palladium-catalyzed cross-coupling).

- Reaction conditions are optimized to maintain the integrity of the keto and ester functionalities.

- Purification typically involves solvent extraction, crystallization, or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1. Antimicrobial Properties

Research indicates that derivatives of ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate exhibit significant antimicrobial activity. Studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents to combat resistant infections.

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on monooxygenases, which are critical in drug metabolism and biosynthesis. This inhibition can influence biochemical processes significantly, suggesting its potential role in drug design .

3. Substrate in Enzymatic Reactions

this compound can act as a substrate in various enzymatic reactions, being oxidized to produce functionalized products that are valuable in synthesizing polymers and other complex molecules.

Applications in Research

1. Pharmaceutical Development

The compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting metabolic disorders and infections. Its structural features allow for modifications that enhance therapeutic efficacy and specificity .

2. Agrochemical Applications

Due to its biological activity, this compound is also explored for use in agrochemicals. Its potential as an antimicrobial agent makes it suitable for developing pesticides or herbicides that can effectively target pathogens without harming beneficial organisms.

3. Material Science

In material science, the compound's ability to form functionalized polymers opens avenues for creating materials with tailored properties. These materials can be utilized in various applications, including coatings, adhesives, and drug delivery systems .

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy Study : A study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new class of antibiotics.

- Enzyme Interaction Analysis : Research focused on the compound's interaction with cytochrome P450 enzymes showed significant inhibition, indicating its relevance in pharmacokinetics and drug interactions .

- Polymer Synthesis Application : A study illustrated how this compound could be used to synthesize biodegradable polymers with enhanced mechanical properties, suitable for medical applications such as sutures and drug delivery systems .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The 6-oxohexanoate scaffold is versatile, with substituents on the aryl/pyridyl group significantly influencing physicochemical properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at the keto position, facilitating nucleophilic additions (e.g., in the synthesis of amines; see ) .

- Electron-Donating Groups (e.g., OMe, isopropyl) : Increase solubility in polar solvents and may stabilize intermediates during reduction or alkylation reactions .

- Heterocyclic vs.

Actividad Biológica

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12ClN1O3

- Molecular Weight : 253.68 g/mol

- Structure : The compound features a pyridine ring, which is known for its ability to interact with various biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the chloro group enhances its binding affinity, allowing it to modulate biochemical pathways effectively.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell cycle arrest and programmed cell death .

Enzymatic Interactions

Research highlights the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit alcohol dehydrogenases, which are crucial for the metabolism of alcohols in the liver . This inhibition could have implications for drug interactions and metabolic disorders.

Study on Antimicrobial Efficacy

A study conducted by Müller et al. (2022) explored the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 μg/mL for several tested strains .

Investigation into Anticancer Activity

In a separate study focusing on cancer cell lines, researchers found that treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 μM after 48 hours. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

Data Tables

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification or condensation reactions. A general protocol (similar to compounds in ) includes:

- Step 1: React 6-oxohexanoic acid derivatives with 2-chloro-3-pyridyl precursors in a polar aprotic solvent (e.g., THF or methanol).

- Step 2: Use coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acids (e.g., H₂SO₄) for ester formation .

- Optimization: Adjust reaction time (24–32 hours), temperature (reflux at ~60–80°C), and stoichiometry to improve yields (typically 60–70%). Purification via column chromatography or recrystallization enhances purity .

Q. How is the structure of this compound characterized?

Methodological Answer:

- Spectroscopy:

- IR: Identify carbonyl peaks (C=O at ~1700–1750 cm⁻¹ for ester and ketone groups) and aromatic C-Cl stretching (~600–800 cm⁻¹) .

- NMR: ¹H NMR shows signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyridyl protons (δ 7.5–8.5 ppm), and ketone-adjacent methylene groups (δ 2.5–3.0 ppm) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Refinement using SHELX software (e.g., SHELXL) provides bond lengths/angles and torsional parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities. For example, incomplete esterification may yield residual 6-oxohexanoic acid (detected via TLC or HPLC) .

- Data Reconciliation: Compare experimental NMR/IR with computational simulations (e.g., DFT calculations) to validate peak assignments. Discrepancies in melting points may arise from polymorphic forms—use DSC (Differential Scanning Calorimetry) to analyze thermal behavior .

Q. What enzymatic pathways degrade 6-oxohexanoate derivatives, and how can this inform metabolic studies?

Methodological Answer:

- Key Enzyme: 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) catalyzes the conversion of 6-oxohexanoate to adipate using NADP⁺ as a cofactor .

- Experimental Design:

- In vitro Assays: Incubate the compound with purified enzymes (e.g., from Pseudomonas jessenii) and monitor NADPH production spectrophotometrically (340 nm).

- Metabolite Profiling: Use LC-MS to identify intermediates like adipate or succinate semialdehyde .

Q. How can researchers evaluate the bioactivity of this compound in drug discovery?

Methodological Answer:

- In vitro Screening:

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via MIC (Minimum Inhibitory Concentration) assays .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Structure-Activity Relationship (SAR): Modify the pyridyl or ester groups and compare bioactivity trends .

Q. What experimental strategies mitigate instability or reactivity issues during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone derivatives .

Methodological Notes for Data Analysis

- Crystallographic Refinement: Use SHELX programs (SHELXL/SHELXS) for structure solution. Address twinning or disorder by refining occupancy factors and applying restraints .

- Statistical Validation: For bioactivity data, apply ANOVA or Student’s t-test (p < 0.05) to confirm significance. Report errors as ±SD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.